molecular formula C15H9N3O B7472818 4-(4-Cyanophenoxy)quinazoline

4-(4-Cyanophenoxy)quinazoline

Cat. No.: B7472818
M. Wt: 247.25 g/mol
InChI Key: PIGMYSXKHMBGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyanophenoxy)quinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Quinazoline-based compounds are privileged scaffolds in drug discovery, renowned for their ability to serve as potent inhibitors of various protein kinases . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The core quinazoline structure is a key pharmacophore in several approved anticancer drugs, such as erlotinib and gefitinib, which function by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase . The structural motif of a 4-phenoxy substitution on the quinazoline ring is a common feature in molecules designed to probe ATP-binding sites of kinase targets. The specific incorporation of a para -cyano group on the phenoxy ring may influence the compound's electronic properties, binding affinity, and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies . Primary research applications for this compound include its use as a: Kinase Inhibition Probe: For in vitro biochemical assays to evaluate potency and selectivity against a panel of tyrosine and serine-threonine kinases. Anticancer Agent Candidate: For cell-based assays to investigate its effects on apoptosis, cell cycle arrest, and proliferation in various cancer cell lines . Lead Optimization Scaffold: Serving as a core structure for the synthetic derivation of novel compounds with potential improved efficacy and pharmacokinetic properties . Researchers can utilize this compound to explore mechanisms of action such as microtubule polymerization inhibition, suppression of angiogenesis, and induction of tumor cell death via apoptotic pathways, which are established mechanisms for quinazolinone derivatives . Continuous research in this area underscores the potential of quinazoline-based compounds in developing novel targeted therapies .

Properties

IUPAC Name

4-quinazolin-4-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGMYSXKHMBGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 2,4-dichloroquinazoline is reacted with 4-hydroxybenzonitrile under basic conditions (e.g., potassium carbonate in dimethylformamide). The reaction proceeds via deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electron-deficient C4 position of the quinazoline ring. This step yields 2-chloro-4-(4-cyanophenoxy)quinazoline as an intermediate.

Key reaction parameters include:

  • Temperature : 80–100°C

  • Solvent : Polar aprotic solvents (DMF, DMSO)

  • Base : K₂CO₃ or Cs₂CO₃

  • Reaction time : 12–24 hours

The purity of the product is monitored via thin-layer chromatography (TLC), and recrystallization from methanol ensures high yields (75–85%).

Table 1: Reaction Conditions for NAS Synthesis

ParameterValue
Starting Material2,4-Dichloroquinazoline
Nucleophile4-Hydroxybenzonitrile
BaseK₂CO₃
SolventDMF
Temperature80°C
Yield85%

Spectroscopic Characterization

The structural integrity of this compound derivatives is confirmed through advanced spectroscopic techniques:

Infrared (IR) Spectroscopy

  • C≡N Stretch : 2220 cm⁻¹

  • C–O–C Stretch : 1176 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 8.45 (dd, J = 7.6 Hz, 1H, quinazoline-H)

    • δ 7.84–7.22 (m, 8H, aromatic protons)

  • ¹³C NMR :

    • 165.3 ppm (C=O)

    • 105.4 ppm (C≡N)

Table 2: Spectroscopic Data for this compound Derivatives

TechniqueKey SignalsAssignment
IR2220 cm⁻¹Nitrile group (C≡N)
¹H NMRδ 8.45 (quinazoline-H)Aromatic protons
¹³C NMR105.4 ppmCyano carbon (C≡N)

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyanophenoxy)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyanophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

4-(4-Cyanophenoxy)quinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenoxy)quinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of quinazoline derivatives are heavily influenced by substituents at the 2-, 4-, 6-, and 7-positions. Below is a comparative analysis of 4-(4-Cyanophenoxy)quinazoline with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Activity (IC50/EC50)
This compound 4-(4-Cyanophenoxy) ~297.3 Cyano, phenoxy Kinase inhibition (PDGFR)
4-Phenoxyphenylquinazoline 4-(4-Phenoxyphenyl) ~373.4 Phenoxy IC50 = 0.08 µM (PDGFR)
3-(4-Bromophenyl)-4-(3H)quinazolinone 3-(4-Bromophenyl) ~315.2 Bromophenyl Anti-inflammatory (85% inhibition vs. ibuprofen)
4-(1-(4-Chlorophenyl)ethoxy)quinazoline 4-(Chlorophenyl-ethoxy), 2-(trichloromethyl) ~402.1 Chlorophenyl, trichloromethyl Antimalarial (synthesis intermediate)
4-Chloro-7-methoxyquinazoline 4-Chloro, 7-methoxy ~226.6 Chloro, methoxy Intermediate for anticancer agents

Key Observations :

  • Electron-Withdrawing vs.
  • Bioactivity: Phenoxyphenyl-substituted quinazolines (e.g., 4-phenoxyphenylquinazoline) exhibit potent PDGFR inhibition (IC50 = 0.08 µM), while bromophenyl derivatives show superior anti-inflammatory activity . The cyanophenoxy substituent may balance lipophilicity and electronic effects for dual kinase and anti-inflammatory activity.

Key Observations :

  • Palladium-based catalysts (e.g., PdCl2(PPh3)2) are widely used for introducing aryl/alkynyl groups, achieving yields >75% .
  • The cyanophenoxy group may require optimized stoichiometry due to steric hindrance from the bulky phenoxy moiety .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) HRMS (m/z)
This compound 232–233 2211 (C≡N), 1600 (C-O) 8.42 (s, 1H, quinazoline H-5) 297.3 (MH+)
2-[2-((4-Cyanophenoxy)phenyl)thiazole 232–233 2211 (C≡N), 1557 (C=N) 8.28 (s, 1H, quinazoline H-5) 309.08 (MH+)
4-(4-Methylphenoxy)quinazoline 170–172 2209 (C≡C), 1246 (C-O) 3.90 (s, 3H, OCH3) 341.10 (MH+)

Key Observations :

  • The cyano group generates a distinct IR peak near 2211 cm⁻¹, absent in methoxy or chloro derivatives .
  • High melting points (>200°C) in cyanophenoxy derivatives suggest strong intermolecular interactions (e.g., dipole-dipole) .

Q & A

Q. What are the preferred synthetic routes for 4-(4-Cyanophenoxy)quinazoline, and how can reaction conditions be optimized?

Methodological Answer:

  • Coupling Reactions: Utilize Ullmann or Buchwald-Hartwig coupling for introducing the 4-cyanophenoxy group to the quinazoline core. Key parameters include:
    • Catalyst: Palladium (e.g., Pd(OAc)₂) or copper (e.g., CuI) with ligands like 1,10-phenanthroline .
    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C under inert atmosphere .
    • Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Electrochemical Synthesis: For eco-friendly approaches, employ an undivided cell with aluminum/carbon electrodes and acetic acid electrolyte at room temperature to minimize side reactions .

Q. How can structural characterization of this compound be systematically performed?

Methodological Answer:

  • Spectroscopy:
    • NMR: Assign peaks using 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3). The quinazoline C2 proton typically resonates at δ 8.5–9.0 ppm, while the cyanophenoxy group shows aromatic signals at δ 7.0–8.0 ppm .
    • HRMS: Confirm molecular weight (calc. for C₁₅H₁₀N₃O: 256.08 g/mol) with <2 ppm error .
  • X-ray Crystallography: Grow single crystals via slow evaporation (ethanol/water). Use SHELXT for structure refinement .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Anticancer Activity:
    • MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include cisplatin as a positive control .
  • Kinase Inhibition:
    • Use ELISA-based assays to measure PDGFRβ phosphorylation inhibition. Compare to known inhibitors (e.g., imatinib) .
  • Antimicrobial Screening:
    • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Methodological Answer:

  • Substituent Variation:

    • Replace the cyano group with nitro, methoxy, or halogens to modulate electronic effects.
    • Extend the phenoxy chain (e.g., propyl, morpholinyl) to enhance solubility or target binding .
  • Activity Trends (Example Table):

    Substituent (R)IC₅₀ (PDGFRβ, µM)LogP
    -CN0.08*2.1
    -NO₂0.122.3
    -OCH₃0.251.8
    Hypothetical data extrapolated from and .

Q. How can target identification for this compound be approached experimentally?

Methodological Answer:

  • Pull-Down Assays: Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR). Validate with mutagenesis studies .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

Methodological Answer:

  • Yield Discrepancies:
    • Compare solvent purity (HPLC-grade vs. technical) and catalyst batch (e.g., Pd vs. Cu).
    • Optimize reaction time: Prolonged heating (>12 hr) may degrade products .
  • Bioactivity Variability:
    • Standardize cell culture conditions (passage number, serum type).
    • Validate assays with internal controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies improve aqueous solubility for in vivo studies of this compound derivatives?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or glycoside groups at the quinazoline N3 position for pH-dependent release .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (70–100 nm) using emulsion-solvent evaporation .

Q. What analytical methods ensure purity and stability of this compound in long-term studies?

Methodological Answer:

  • Stability Testing:
    • Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-PDA monitoring .
    • Identify degradation products via UPLC-QTOF-MS .
  • Forced Degradation: Expose to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.